7-Bromo-3-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered interest in various fields of chemistry and biology due to its potential bioactive properties. This compound features a bromine atom at the 7-position, a methyl group at the 3-position, and a carboxylic acid functional group at the 2-position of the indole ring. Such structural attributes contribute to its unique chemical reactivity and biological interactions.
The compound can be synthesized through various organic reactions, often starting from simpler indole derivatives. Its applications span medicinal chemistry, particularly in drug discovery and development, where it is explored for its potential therapeutic effects.
7-Bromo-3-methyl-1H-indole-2-carboxylic acid is classified as an indole-2-carboxylic acid derivative. Indoles are bicyclic compounds containing a benzene ring fused to a pyrrole ring, which are known for their diverse biological activities.
The synthesis of 7-bromo-3-methyl-1H-indole-2-carboxylic acid typically involves several key steps:
The synthetic route may involve multiple reaction conditions including temperature control, pressure adjustments, and the use of catalysts such as Lewis acids (e.g., aluminum chloride) to enhance yields. For example, starting from 5-bromoindole, fluorination could also be employed to yield derivatives with enhanced properties .
7-Bromo-3-methyl-1H-indole-2-carboxylic acid can undergo several types of chemical reactions:
Common reagents and conditions include:
The mechanism of action for 7-bromo-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific biological targets:
7-Bromo-3-methyl-1H-indole-2-carboxylic acid has several scientific applications:
7-Bromo-3-methyl-1H-indole-2-carboxylic acid represents a structurally refined indole derivative integrating three pharmacologically significant features: a brominated aromatic system, a C3-methyl group, and a C2-carboxylic acid moiety. This compound exemplifies strategic functionalization of the privileged indole scaffold, which dominates approximately 10% of FDA-approved small-molecule drugs due to its inherent biocompatibility and structural versatility [2]. Current medicinal chemistry prioritizes such multi-functionalized heterocycles to address complex disease targets, particularly in oncology, infectious diseases, and inflammation. The compound remains commercially available primarily through specialized suppliers (e.g., Sigma-Aldrich AldrichCPR collection) as a rare chemical entity lacking comprehensive analytical characterization, positioning it as a discovery-phase building block rather than a clinically developed agent [7].
Bromination of indole scaffolds induces profound bioactivity enhancements through three interconnected mechanisms:
Steric and Electronic Modulation: Bromine's substantial van der Waals radius (1.85 Å) and moderate electron-withdrawing capacity (σ = 0.44) induce torsional effects that constrain molecular flexibility while increasing dipolar character. This expands target engagement capabilities, particularly in hydrophobic binding pockets prevalent in kinase domains. Computational studies confirm brominated indoles exhibit 30-50% stronger binding affinities to COX-2 compared to non-halogenated analogs, attributable to halogen bonding with backbone carbonyls (e.g., Ser530, Tyr355) and reduced desolvation penalties [8].
Metabolic Stabilization: Bromine substitution at C-6 or C-7 positions impedes cytochrome P450-mediated oxidation, a primary metabolic degradation pathway for indole derivatives. In minilibraries of 6-bromoindole phytoalexin derivatives, bromination extended microsomal half-lives by 2.3-fold compared to des-bromo counterparts while maintaining sub-micromolar cytotoxicity against adenocarcinoma cell lines (IC~50~ = 0.72-4.5 μM) [5].
Biological Activity Diversification: Brominated indoles demonstrate target promiscuity across critical disease pathways. Table 1 highlights specific bioactivities relevant to therapeutic development:
Table 1: Therapeutic Applications of Brominated Indole Derivatives
Compound | Biological Activity | Mechanistic Insight | Source |
---|---|---|---|
6-Bromoisatin | Anti-inflammatory | COX-2 inhibition (docking score: -7.17 kcal/mol); reduces TNFα/PGE~2~ production | [8] |
6-Bromo-1-Boc-brassinin | Anticancer (cytostatic) | Induces G~0~/G~1~ arrest; enhances sub-G~1~ DNA fragmentation in Jurkat cells | [5] |
Halogenated spirooxindoles | Multi-kinase inhibition | Targets PLK1, CDK2, PI3K; IC~50~ = 0.12-0.84 μM in breast cancer models | [4] |
7-Bromo-3-methyl-1H-indole | Building block for targeted therapies | Serves as precursor for TRPV1 agonists/antagonists and kinase inhibitors | [6] |
Synthetic methodologies for brominated indoles leverage classical approaches (Fischer, Bartoli) alongside modern techniques. Microwave-assisted cyclization achieves 6-brominated indole phytoalexins in 92% yield within minutes, while nanoparticle-catalyzed reactions enhance regioselectivity at C-7 [2] [5]. The 7-bromo regiochemistry in particular remains underexplored despite evidence that C-7 substitution minimizes steric clashes in planar binding sites (e.g., DNA intercalation domains) [4].
The C2-carboxylic acid group in 7-bromo-3-methyl-1H-indole-2-carboxylic acid introduces critical pharmacophoric features that profoundly influence target engagement and physicochemical behavior:
Bioisosteric Versatility:
Physicochemical Optimization:
Conformational Steering:
Table 2: Functional Impact of Carboxylic Acid Positioning on Indole Scaffolds
Position | Representative Derivative | Key Pharmacological Properties | Structural Consequence |
---|---|---|---|
C2 | 7-Bromo-3-methyl-1H-indole-2-carboxylic acid | Enhanced kinase selectivity; improved logD (-0.3 to +1.2) | Planar orientation; deep pocket penetration |
C3 | Indole-3-carboxylic acid | Moderate COX inhibition; high aqueous solubility | Vertical binding in COX hydrophobic channel |
C2/C3 fused | 1-Acetyl-5-oxo-1,3,4,5-tetrahydrobenzo[cd]indole-3-carboxylic acid | DNA intercalation; topoisomerase inhibition | Rigid curvature; limited target adaptability |
Synthetic Accessibility:
Emerging Structure-Activity Relationship (SAR) Insights:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: